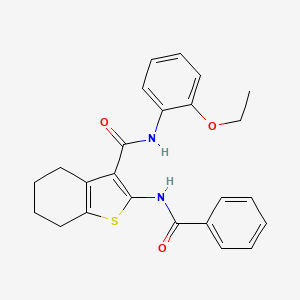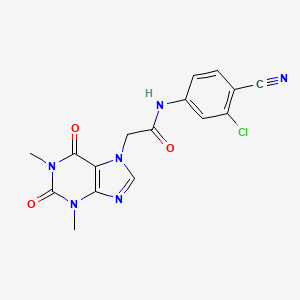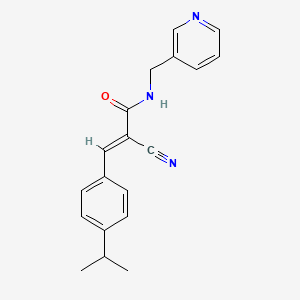
2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-benzamido-N-(2-éthoxyphényl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide est un composé organique complexe appartenant à la classe des dérivés du benzothiophène. Ce composé se caractérise par sa structure unique, qui comprend un groupe benzamido, un groupe éthoxyphényle et un noyau tétrahydrobenzothiophène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-benzamido-N-(2-éthoxyphényl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau benzothiophène : La première étape consiste à synthétiser le noyau benzothiophène par des réactions de cyclisation. Cela peut être réalisé en faisant réagir un dérivé du thiophène approprié avec un agent de cyclisation adapté dans des conditions contrôlées.
Introduction du groupe benzamido : Le groupe benzamido est introduit par une réaction d’amidation. Cette étape consiste à faire réagir le noyau benzothiophène avec du chlorure de benzoyle en présence d’une base comme la triéthylamine.
Fixation du groupe éthoxyphényle : Le groupe éthoxyphényle est fixé par une réaction de substitution nucléophile. Cette étape consiste à faire réagir le composé intermédiaire avec du bromure de 2-éthoxyphényle en présence d’un catalyseur approprié.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et la pureté. Cela peut inclure l’utilisation de systèmes catalytiques avancés, le criblage à haut débit des conditions de réaction et les réacteurs à écoulement continu pour intensifier le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-benzamido-N-(2-éthoxyphényl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium pour convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels tels que les halogénures peuvent être remplacés par d’autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, peroxyde d’hydrogène, acide acétique.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium, éthanol.
Substitution : Hydroxyde de sodium, carbonate de potassium, diméthylformamide.
Produits principaux
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés du benzothiophène réduits.
Substitution : Dérivés du benzothiophène substitués.
Applications de la recherche scientifique
Le 2-benzamido-N-(2-éthoxyphényl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide a été étudié pour diverses applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé s’est avéré prometteur en tant que molécule biologiquement active avec des applications dans la découverte et le développement de médicaments.
Médecine : Il fait l’objet de recherches pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Le composé est utilisé dans le développement de matériaux avancés et comme précurseur pour la synthèse de produits chimiques spécialisés.
Applications De Recherche Scientifique
2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-benzamido-N-(2-éthoxyphényl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité et en provoquant divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans l’inflammation ou la progression du cancer, exerçant ainsi ses effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-benzamido-N-(2-(thiophène-2-yl)éthyl)oxazole-4-carboxamide.
- 2-benzamido-N-(3-(méthylthio)phényl)thiazole-4-carboxamide.
- 2-benzamido-N-(2-hydroxyéthyl)-4,5-diméthylthiophène-3-carboxamide.
Unicité
Comparé à des composés similaires, le 2-benzamido-N-(2-éthoxyphényl)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxamide se distingue par ses caractéristiques structurelles uniques, telles que le groupe éthoxyphényle et le noyau tétrahydrobenzothiophène. Ces éléments structuraux contribuent à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C24H24N2O3S |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-benzamido-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H24N2O3S/c1-2-29-19-14-8-7-13-18(19)25-23(28)21-17-12-6-9-15-20(17)30-24(21)26-22(27)16-10-4-3-5-11-16/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3,(H,25,28)(H,26,27) |
Clé InChI |
DIGVSXGNRJKUCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)
![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)

![2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11668265.png)
![N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11668268.png)
![2-{[3-(diphenylamino)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11668276.png)

![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668298.png)

![(5Z)-5-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668325.png)
![(5Z)-5-(2-furylmethylene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11668328.png)
